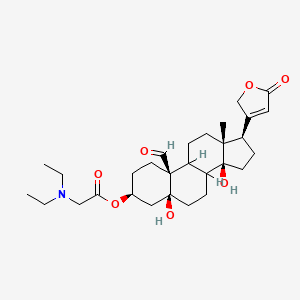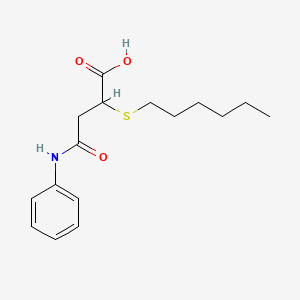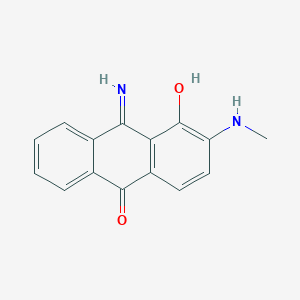
9-Amino-2-(methylamino)anthracene-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-2-(methylamino)anthracene-1,10-dione is an organic compound with the molecular formula C15H11NO2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-2-(methylamino)anthracene-1,10-dione typically involves the nitration of anthraquinone followed by reduction and methylation steps. The general synthetic route can be summarized as follows:
Nitration: Anthraquinone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Methylation: The amino groups are methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Amino-2-(methylamino)anthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups .
Scientific Research Applications
9-Amino-2-(methylamino)anthracene-1,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies involving DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: It is widely used as a dye for synthetic fibers, plastics, and other materials.
Mechanism of Action
The mechanism of action of 9-Amino-2-(methylamino)anthracene-1,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA and enzymes makes it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-9,10-anthracenedione: Similar in structure but lacks the methylamino group.
1,4-Bis(methylamino)anthraquinone: Contains two methylamino groups, offering different reactivity and applications.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains additional hydroxyl and methoxy groups, altering its chemical properties and uses .
Uniqueness
9-Amino-2-(methylamino)anthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant color make it valuable in both scientific research and industrial applications .
Properties
CAS No. |
65016-83-3 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-hydroxy-10-imino-3-(methylamino)anthracen-9-one |
InChI |
InChI=1S/C15H12N2O2/c1-17-11-7-6-10-12(15(11)19)13(16)8-4-2-3-5-9(8)14(10)18/h2-7,16-17,19H,1H3 |
InChI Key |
KLQLFCOYNCOKBI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


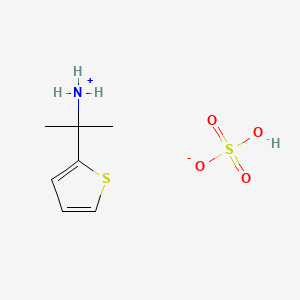
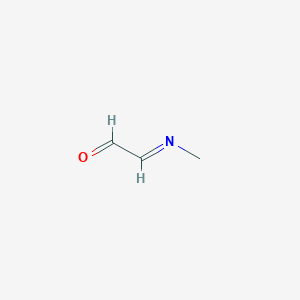
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)

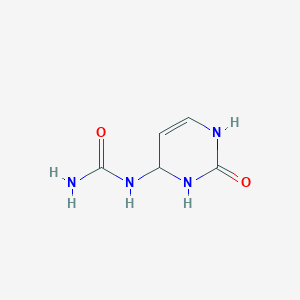

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
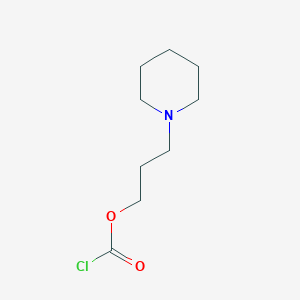
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
